molecular formula C10H12Cl3NO B1448460 3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride CAS No. 1707365-23-8

3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride

Cat. No. B1448460
M. Wt: 268.6 g/mol
InChI Key: JHOFIPLSBQAJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride” is represented by the formula C10H12Cl3NO. The InChI code for this compound is 1S/C10H11Cl2NO.ClH/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H .

Scientific Research Applications

Anticonvulsant Properties

  • Synthesis and Anticonvulsant Properties : A study synthesized a library of new amides derived from pyrrolidine-2,5-dione and evaluated them as potential anticonvulsant agents. Notably, the presence of the pyrrolidine-2,5-dione ring was found important for anticonvulsant activity, suggesting its relevance in drug design for epilepsy treatments (Obniska et al., 2017).

Drug Delivery Systems

  • Dihydropyridine Carrier System for Brain Delivery : The dihydropyridine equilibrium pyridinium salt redox system was studied for the delivery and sustained release of 2',3'-dideoxynucleosides to the brain. This approach could be beneficial for treating neurological disorders associated with AIDS (Palomino et al., 1989).

Anti-Tumor Effects

  • Anti-Tumor Effect of Pyrrolidine-2,5-dione Derivatives : 3-amino N-substituted pyrrolidine-2,5-dione N-mustard hydrochloride was studied for its anti-tumor effects against Ehrlich (ascites) carcinoma, suggesting potential use in multi-drug cancer therapy (Indap et al., 1991).

Protective Effects Against Reperfusion Injury

  • Pyrrolidine Dithiocarbamate in Ischemia/Reperfusion Injury : Pyrrolidine dithiocarbamate was investigated for its potential to attenuate the harmful effects of ischemia/reperfusion injury, showing significant prevention of reperfusion injury in rat models. This finding indicates possible applications in treating conditions related to ischemia and oxidative stress (Teke et al., 2007).

Safety And Hazards

The safety information available indicates that “3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

3-(2,5-dichlorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOFIPLSBQAJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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